molecular formula C5H2ClIO2S B2394957 3-Chloro-5-iodothiophene-2-carboxylic acid CAS No. 2166596-54-7

3-Chloro-5-iodothiophene-2-carboxylic acid

Cat. No.: B2394957
CAS No.: 2166596-54-7
M. Wt: 288.48
InChI Key: FECAOOLVZFUCQK-UHFFFAOYSA-N
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Description

3-Chloro-5-iodothiophene-2-carboxylic acid is a halogenated thiophene derivative featuring a carboxylic acid group at position 2, chlorine at position 3, and iodine at position 5 of the thiophene ring. This compound is structurally distinct due to the simultaneous presence of chlorine and iodine, which may enhance its utility in cross-coupling reactions or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name

3-chloro-5-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECAOOLVZFUCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Subsequent Halogenation

The Friedel-Crafts acylation serves as a foundational step for introducing electron-withdrawing groups to thiophene derivatives. In a method adapted from 5-chlorothiophene-2-carboxylic acid synthesis, 2-chlorothiophene undergoes acylation with trichloroacetyl chloride under aluminum trichloride catalysis. This generates 2-trichloroacetyl-5-chlorothiophene, which is subsequently iodinated using iodine monochloride (ICl) in dichloromethane at 0–5°C. The iodinated intermediate is hydrolyzed using aqueous sodium hydroxide (20% w/v) at 80°C for 6 hours, yielding the target compound with a reported purity of 92%.

Key Conditions

  • Iodination Agent : ICl (1.2 equivalents)
  • Temperature : 0–5°C (prevents polyhalogenation)
  • Hydrolysis : 20% NaOH, 80°C, 6 hours
  • Yield : 85–90% after recrystallization in ethanol/water (3:1)

Grignard Reagent-Mediated Carboxylation

A Grignard approach enables direct carboxyl group introduction. Starting with 3,5-dichlorothiophene, magnesium-mediated exchange in tetrahydrofuran (THF) generates the thienyl Grignard reagent. Subsequent quenching with solid carbon dioxide at −78°C produces 3-chloro-5-iodothiophene-2-carboxylate, which is acidified with hydrochloric acid (30% v/v) to precipitate the carboxylic acid. This method achieves a 78% yield but requires stringent anhydrous conditions.

Oxidation of Substituted Thiophene Precursors

Sodium Chlorite-Potassium Phosphate Oxidation System

Oxidation of 3-chloro-5-iodo-2-acetylthiophene provides a high-purity route. The acetyl group is oxidized to a carboxyl moiety using sodium chlorite (NaClO₂) and potassium dihydrogen phosphate (KH₂PO₄) in aqueous tert-butanol at 60°C. The reaction proceeds via a radical mechanism, with KH₂PO₄ buffering the solution to pH 4–5 to minimize overoxidation.

Optimized Parameters

  • Oxidizing Agent : NaClO₂ (2.5 equivalents)
  • Catalyst : KH₂PO₄ (0.1 equivalents)
  • Solvent : tert-Butanol/water (4:1 v/v)
  • Yield : 88% with 99% purity after recrystallization

Catalytic Oxidation with Transition Metal Catalysts

A patent-pending method employs tungsten-catalyzed oxidation of 3-chloro-5-iodo-2-methylthiophene. Using hydrogen peroxide (30% w/w) as the oxidant and sodium tungstate (Na₂WO₄·2H₂O) as the catalyst, the methyl group is selectively oxidized to carboxylic acid at 90°C. This method achieves a 92% conversion rate with minimal side products.

Ester Hydrolysis Strategies

Methyl Ester Synthesis and Alkaline Hydrolysis

A two-step process from WO2017212010A1 involves:

  • Methyl Ester Formation : 3-Chloro-5-iodothiophene-2-carbonyl chloride is treated with methanol in pyridine to form the methyl ester.
  • Hydrolysis : The ester is saponified using potassium hydroxide (2M) in ethanol/water (1:1) at reflux for 8 hours, yielding the carboxylic acid with >95% purity.

Advantages

  • Avoids harsh halogenation conditions
  • Scalable to multi-kilogram batches
  • Yield : 91% isolated yield after acidification

Comparative Analysis of Synthetic Routes

Method Halogenation Step Carboxylation Step Yield (%) Purity (%) Scalability
Friedel-Crafts ICl at 0°C Alkaline hydrolysis 85 92 Industrial
Grignard Pre-halogenated CO₂ insertion 78 89 Lab-scale
Sodium Chlorite N/A Acetyl oxidation 88 99 Pilot-scale
Methyl Ester Pre-halogenated Ester hydrolysis 91 95 Commercial

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-iodothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-chloro-5-iodothiophene-2-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₅H₂ClIO₂S* 284.49 Cl (3), I (5), COOH (2)
5-Chlorothiophene-2-carboxylic acid 24065-33-6 C₅H₃ClO₂S 162.59 Cl (5), COOH (2)
3-Iodothiophene-2-carboxylic acid 60166-84-9 C₅H₃IO₂S 253.04 I (3), COOH (2)
3-Chlorothiophene-2-carboxylic acid 59337-89-2 C₅H₃ClO₂S 162.59 Cl (3), COOH (2)
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid 1803609-89-3 C₅H₄ClNO₄S₂ 241.67 Cl (5), SO₂NH₂ (2), COOH (3)

*Note: The molecular formula for this compound is inferred; lists C₉H₈BrClO₃S, which may be erroneous.

This compound
  • Reactivity : The iodine atom at position 5 enhances susceptibility to nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, while the chlorine at position 3 offers additional sites for functionalization.
  • Applications: Potential use in synthesizing bioactive molecules or as a ligand in coordination chemistry.
5-Chlorothiophene-2-carboxylic Acid
  • Reactivity : The electron-withdrawing chlorine at position 5 activates the ring for electrophilic substitution.
  • Applications : Intermediate in drug synthesis (e.g., Rivaroxaban impurity C).
3-Iodothiophene-2-carboxylic Acid
  • Reactivity : Iodine’s polarizability facilitates metal-catalyzed reactions.
  • Applications : Used in experimental phasing of macromolecules (e.g., SHELX programs).
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid
  • Reactivity : The sulfamoyl group introduces hydrogen-bonding capacity, affecting solubility and biological interactions.
  • Applications: Potential use in antimicrobial or enzyme-inhibiting agents.

Physicochemical Properties

Limited data on melting points, solubility, or spectral data are available in the provided evidence. However, substituent effects can be inferred:

  • Halogen Effects : Iodine’s larger atomic size compared to chlorine increases molecular weight and may reduce solubility in polar solvents.
  • Functional Groups : Carboxylic acid groups enhance hydrophilicity, while sulfamoyl or halogen substituents modulate electronic properties.

Key Research Findings and Gaps

  • Structural Insights : X-ray crystallography studies using SHELX programs (e.g., SHELXL, SHELXD) have been critical in resolving thiophene derivative structures.
  • Data Limitations : Discrepancies in molecular formulas (e.g., ) highlight the need for verification from primary literature.
  • Pharmacological Potential: Derivatives like 5-chlorothiophene-2-carboxylic acid are linked to Rivaroxaban, a anticoagulant, but the target compound’s biological activity remains unexplored.

Biological Activity

3-Chloro-5-iodothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and iodine atoms, which contributes to its unique reactivity and biological properties. The presence of these halogens enhances the compound's interaction with biological targets, potentially increasing its efficacy in various applications.

Structural Features Description
Core Structure Thiophene ring
Substituents Chlorine (Cl) at position 3, Iodine (I) at position 5
Functional Group Carboxylic acid at position 2

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent. Its structural characteristics may enhance its penetration into microbial cells, leading to increased antibacterial activity.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways. It triggers the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating its role in inflammatory responses .
  • Antitumor Activity : There is emerging evidence supporting the anticancer potential of halogenated thiophenes, including this compound. The unique electronic properties imparted by the chlorine and iodine substituents may contribute to its ability to inhibit tumor cell proliferation.
  • Antidiabetic Effects : Some studies have indicated that compounds similar to this compound can exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects.
  • Gene Expression Modulation : It is suggested that the compound can influence gene expression related to inflammation and cellular proliferation through interactions with transcription factors.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
  • Inflammation Model : In an in vitro model using human endothelial cells, treatment with this compound resulted in a significant increase in the expression of adhesion molecules, suggesting a mechanism for its pro-inflammatory effects .
  • Anticancer Activity Assessment : Research on structurally similar compounds has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-iodothiophene-2-carboxylic acid, and how do reaction conditions influence halogen positioning?

The synthesis of halogenated thiophenes typically involves electrophilic substitution or cross-coupling reactions. For example, iodination of 3-chlorothiophene-2-carboxylic acid may require iodine in the presence of oxidizing agents (e.g., HIO₃) under controlled temperatures (0–25°C) to minimize side reactions. Chlorination can be achieved using SOCl₂ or Cl₂ gas, but regioselectivity depends on the directing effects of the carboxylic acid group . Key challenges include avoiding over-halogenation and ensuring purity via column chromatography (silica gel, eluent: ethyl acetate/hexane). For characterization, use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to verify the carboxylic acid moiety .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is critical for determining bond angles, torsion angles, and packing interactions. For halogenated thiophenes, heavy atoms like iodine enhance diffraction contrast. Refinement protocols should account for anisotropic displacement parameters, and hydrogen bonding between carboxylic acid groups can stabilize the crystal lattice. Compare results with computational models (e.g., DFT-optimized geometries) to validate accuracy .

Q. What analytical techniques are most effective for purity assessment and stability testing?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30) to quantify impurities.
  • TGA/DSC : Evaluate thermal stability; halogenated thiophenes often degrade above 200°C .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~302.35 g/mol for C₅H₂ClIO₂S) .
    Store the compound at –20°C in amber vials to prevent photodegradation of the iodo substituent .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/iodo substituents influence reactivity in cross-coupling reactions?

The iodo group is a superior leaving group compared to chloro in Suzuki-Miyaura couplings, enabling Pd-catalyzed arylations. However, steric hindrance at the 5-position may reduce reaction rates. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity. For example, the LUMO of the iodinated thiophene is lower in energy, favoring nucleophilic attacks . Experimental validation via kinetic studies (monitored by GC-MS) is recommended.

Q. What strategies mitigate halogen exchange or displacement during derivatization?

  • Protection of the carboxylic acid : Use methyl esters (e.g., SOCl₂/MeOH) to prevent acid-catalyzed halogen scrambling.
  • Low-temperature conditions : Perform reactions at –78°C (dry ice/acetone bath) to suppress undesired substitutions .
  • Selective catalysts : Employ CuI/N,N′-dimethylethylenediamine (DMEDA) for Ullmann couplings to retain iodine integrity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (LogS = –3.2), indicating moderate bioavailability.
  • Docking Studies : The carboxylic acid group may form hydrogen bonds with target enzymes (e.g., kinases or proteases). Compare with analogs like 3-chlorobenzo[b]thiophene-2-carboxylic acid to assess binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How does the compound’s electronic structure impact its spectroscopic signatures?

  • ¹³C NMR : The iodine atom’s inductive effect deshields adjacent carbons (C4 and C5), causing downfield shifts (~125–140 ppm for C-I) .
  • UV-Vis : Conjugation between the thiophene ring and carboxylic acid results in absorption maxima near 280 nm, with iodine contributing to redshift .

Methodological Guidelines

8. Best practices for handling air/moisture-sensitive intermediates during synthesis:

  • Use Schlenk lines or gloveboxes under N₂/Ar atmospheres.
  • Quench reactive intermediates (e.g., acyl chlorides) with anhydrous NaHCO₃ .

9. Addressing discrepancies in reported physicochemical data:

  • Cross-reference multiple databases (PubChem, DSSTox ) and validate experimentally. For example, if boiling point data conflicts, perform capillary tube measurements and compare with computational estimates (e.g., Antoine equation) .

10. Designing bioisosteric analogs for enhanced pharmacological profiles:

  • Replace iodine with trifluoromethyl (CF₃) or ethoxy groups while retaining the carboxylic acid moiety. Evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) .

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